

Application Notes and Protocols for the Determination of Nabam by Gas Chromatography

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Compound of Interest

Compound Name: Nabam

Cat. No.: B031027

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Introduction

Nabam (disodium ethylenebisdithiocarbamate) is a fungicide belonging to the dithiocarbamate group of pesticides. Due to its non-volatile and thermally labile nature, direct analysis of **Nabam** by gas chromatography (GC) is not feasible. However, a widely accepted indirect method involves the acid hydrolysis of **Nabam**, and other dithiocarbamates, to carbon disulfide (CS₂), a volatile compound that is readily amenable to GC analysis. This application note provides detailed protocols for the determination of **Nabam** in various matrices using this indirect GC method. The total dithiocarbamate concentration is measured from the amount of CS₂ produced.^[1]

Principle

The analytical method is based on the decomposition of **Nabam** in a hot acidic solution to produce carbon disulfide (CS₂). The volatile CS₂ is then extracted into an organic solvent and quantified by gas chromatography using a selective detector, such as a mass spectrometer (MS), flame photometric detector (FPD), electron capture detector (ECD), or a Hall electrolytic conductivity detector. The amount of CS₂ detected is stoichiometrically related to the original concentration of **Nabam** in the sample.

Experimental Protocols

1. Sample Preparation and Extraction

The extraction procedure varies depending on the sample matrix.

For Water Samples (as per EPA Method 630.1):[\[2\]](#)

- To a 5 mL water sample, add a cleanup procedure to purge any indigenous CS₂ from the sample at a pH of 12 to 13 using a vortex evaporator.[\[2\]](#)
- After the cleanup, the sample is ready for acid hydrolysis.

For Solid Samples (e.g., Spices, Fruits, Vegetables):[\[3\]](#)[\[4\]](#)

- Weigh a representative homogenized sample (e.g., 5-20 g of fruits and vegetables or 5 g of spices).[\[4\]](#)
- For some matrices like tea leaves, an initial extraction with a cysteine-EDTA solution and dichloromethane is performed.[\[4\]](#)
- The sample is then subjected to acid hydrolysis.

2. Acid Hydrolysis for CS₂ Generation

- Prepare a reaction mixture. A common mixture consists of a stannous chloride (SnCl₂) solution in hydrochloric acid (HCl).[\[2\]](#) For example, dissolve 9.5 g of stannous chloride in 300 mL of concentrated hydrochloric acid.[\[5\]](#)
- Transfer the prepared sample into a reaction vessel.
- Add the acidic SnCl₂ reagent to the sample. For a 5 mL water sample, 2.5 mL of the reagent can be used.[\[2\]](#)
- Add an organic solvent to trap the evolved CS₂. Isooctane or hexane are commonly used.[\[2\]](#) [\[3\]](#) For instance, add 0.75 mL of hexane to the reaction mixture.[\[2\]](#)
- Seal the reaction vessel tightly.

- Heat the vessel in a water bath at a controlled temperature to facilitate the hydrolysis. A typical condition is 80°C for 1 hour, with intermittent shaking.[3] Another protocol suggests 50°C for 30 minutes.[2]
- After the reaction, rapidly cool the vessel in an ice bath to stop the reaction and minimize the loss of volatile CS₂. [3]
- The organic layer containing the extracted CS₂ is then carefully collected for GC analysis.

3. Gas Chromatography Analysis

The following are general GC conditions that can be adapted based on the available instrumentation.

- Gas Chromatograph: A GC system equipped with a suitable injector (split/splitless or on-column) and a selective detector (MS, FPD, ECD, or Hall).
- Column: A capillary column suitable for the separation of volatile sulfur compounds. For example, a Carbopack C (80/100 mesh) coated with 0.1% SP-1000 packed in a glass column (180 cm long by 2 mm ID) has been used.[2] Another option is a column with 5% Polysilarylene, 95% Poly-dimethylsiloxane copolymer (30 m length, 0.32 mm internal diameter, 1.0 µm film thickness).[6]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min or 25 mL/min).[2][7]
- Injector Temperature: 200°C to 280°C.[2][7]
- Oven Temperature Program:
 - Initial temperature: 7°C, hold for 3 minutes.[2]
 - Ramp: 20°C/min to 120°C, hold for 5 minutes.[2]
 - Alternatively, an initial temperature of 80°C, ramp at 10°C/min to 140°C, then ramp at 20°C/min to 280°C and hold for 10 minutes.[7]
- Detector:

- Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]
- Flame Photometric Detector (FPD): Operated in the sulfur mode.[1]
- Hall Electrolytic Conductivity Detector: Operated in the sulfur mode.[2]
- Electron Capture Detector (ECD): Can also be used for sensitive detection.[1]

Data Presentation

Table 1: Method Detection Limits (MDLs) for Dithiocarbamates (as CS₂) in Water (EPA Method 630.1)

Compound	MDL (µg/L)
Ziram (as a standard for total dithiocarbamates)	See Table 1 in the source for specific MDLs

Data sourced from EPA Method 630.1.[2]

Table 2: Validation Data for Dithiocarbamate Analysis (as CS₂) in Spices by GC-MS

Matrix	Fortification Level (mg/kg)	Recovery (%)	Intra-day Precision (RSDr %)	Inter-day Precision (RSDR %)
Cardamom	0.1 - 1.0	75 - 98	< 12	< 15
Black Pepper	0.1 - 1.0	76 - 98	< 12	< 15

The Limit of Quantification (LOQ) was 0.05 mg/kg for both spices. Data sourced from a study on dithiocarbamate residues in spices.[3]

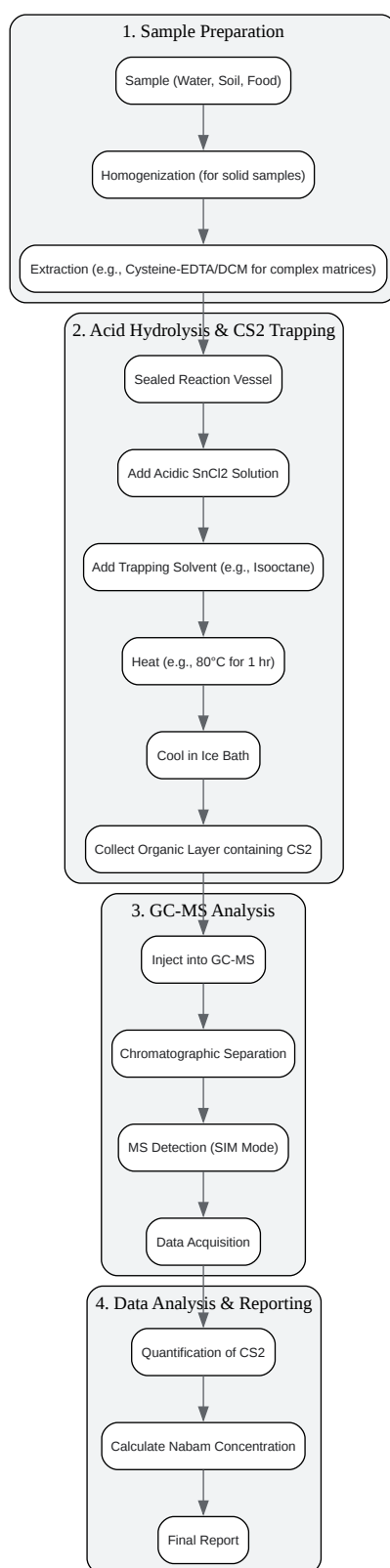
Table 3: Recovery Data for Dithiocarbamate Analysis (as CS₂) in Fruits and Vegetables by GC-ECD

Matrix	Recovery (%)
Various Vegetables	84.9 - 98.7

Data from a study on the development of an analytical method for dithiocarbamate residues in vegetables.

Visualizations

Experimental Workflow for **Nabam** Determination by GC-MS



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Caption: Workflow for **Nabam** analysis by GC-MS.

Logical Relationship of **Nabam** to Analyte[Click to download full resolution via product page](#)**Need Custom Synthesis?**

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